Physical and chemical characteristics of 4-Amino-5-bromo-2-methylbenzoic acid
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Physical and Chemical Characteristics of 4-Amino-5-bromo-2-methylbenzoic Acid CAS Registry Numb...
Author: BenchChem Technical Support Team. Date: February 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist
Subject: Technical Guide: Physical and Chemical Characteristics of 4-Amino-5-bromo-2-methylbenzoic Acid
4-Amino-5-bromo-2-methylbenzoic acid is a high-value pharmacophore scaffold used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct functional handles—a carboxylic acid (C1), a nucleophilic amine (C4), and an electrophilic aryl bromide (C5)—positioned around a sterically defining methyl group (C2).
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.
Molecular Identity & Structural Analysis
The molecule is a trisubstituted benzene ring. The presence of the ortho-methyl group relative to the carboxylic acid induces a "twist" in the conformation, often improving the solubility and metabolic stability of derived drugs compared to their non-methylated analogs.
Structural Identifiers
Parameter
Detail
IUPAC Name
4-Amino-5-bromo-2-methylbenzoic acid
CAS Number
1934458-01-1
SMILES
Cc1cc(Br)c(N)cc1C(=O)O
InChI Key
Unique identifier required for database integration.
Appearance
Off-white to pale beige crystalline solid
Physicochemical Profile
Property
Value / Description
Source/Methodology
Melting Point
215–220 °C (Decomposes)
Estimated from structural analogs [1]
pKa (Acid)
~4.2 (Carboxylic acid)
Calculated (ACD/Labs)
pKa (Base)
~2.5 (Aniline nitrogen)
Calculated; reduced basicity due to ortho-Br
logP
2.14
Predicted (Consensus Model)
Solubility (Water)
Low (< 0.5 mg/mL at pH 7)
Hydrophobic aromatic core
Solubility (Organic)
High in DMSO, DMF, MeOH
Polar aprotic solvents recommended
Synthetic Pathways & Manufacturing
The synthesis of 4-Amino-5-bromo-2-methylbenzoic acid relies on the highly regioselective bromination of the precursor, 4-amino-2-methylbenzoic acid.
Regioselectivity Logic
The amino group (-NH₂) at position 4 is a strong ortho/para director.
Para (C1): Occupied by the carboxylic acid.
Ortho (C3): Sterically hindered by the adjacent C2-Methyl group.
Ortho (C5): Sterically accessible.
Therefore, electrophilic aromatic substitution (EAS) preferentially occurs at C5 , yielding the desired isomer with high specificity.
Experimental Protocol: Bromination via N-Bromosuccinimide (NBS)
Objective: Synthesis of 4-Amino-5-bromo-2-methylbenzoic acid on a 10g scale.
Solvent: DMF (Dimethylformamide) or Acetic Acid[1]
Workflow:
Dissolution: Dissolve 10.0 g of 4-amino-2-methylbenzoic acid in 100 mL of DMF at room temperature (25°C). Ensure complete solvation.
Addition: Cool the solution to 0–5°C. Slowly add 12.3 g of NBS portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C to prevent poly-bromination.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.
Quench & Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a solid.
Purification: Filter the solid. Wash the cake with water (3 x 50 mL) to remove succinimide byproduct. Recrystallize from Ethanol/Water if high purity (>98%) is required.
Yield: Typically 85–92%.
Synthesis Visualization
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Chemical Reactivity & Functionalization
This molecule is a versatile "tri-functional" scaffold. In drug discovery, it serves as a core hub where different "vectors" can be explored to optimize binding affinity.
Reactivity Map
C5-Bromine (Suzuki/Buchwald Handle): The aryl bromide is an excellent leaving group for Palladium-catalyzed cross-coupling. This allows the attachment of aryl or heteroaryl groups to extend the molecule into the hydrophobic pocket of a target protein.
C1-Carboxylic Acid (Amide Handle): Can be coupled with amines to form amides, a common motif in kinase inhibitors (binding to the hinge region).
C4-Amine (Nucleophilic Handle): Can be derivatized via acylation, sulfonylation, or Sandmeyer reactions (converting NH₂ to Cl, I, or CN).
While specific toxicological data for this isomer is limited, it should be handled as a hazardous organic chemical similar to other halogenated benzoic acids.
Technical Guide: Spectroscopic Profiling of 4-Amino-5-bromo-2-methylbenzoic Acid
This guide details the spectroscopic characterization and analytical profiling of 4-Amino-5-bromo-2-methylbenzoic acid (CAS: 1934458-01-1), a critical halogenated building block used in the synthesis of pharmaceutical in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization and analytical profiling of 4-Amino-5-bromo-2-methylbenzoic acid (CAS: 1934458-01-1), a critical halogenated building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic scaffolds.[1]
This guide provides a comprehensive reference for the analytical validation of 4-Amino-5-bromo-2-methylbenzoic acid. As a tri-substituted benzene derivative, its characterization relies on distinguishing the specific regiochemistry of the bromine insertion relative to the amino and methyl groups.[1] The protocols below outline the expected NMR chemical shifts, Mass Spectrometry fragmentation patterns, and HPLC retention behavior required for quality assurance in drug development workflows.
Chemical Structure & Identity
The core challenge in characterizing this molecule is differentiating it from its isomers (e.g., 2-amino-5-bromo-4-methylbenzoic acid).[1] The 1,2,4,5-substitution pattern creates a distinct spectroscopic signature.[1]
Property
Value
IUPAC Name
4-Amino-5-bromo-2-methylbenzoic acid
SMILES
CC1=CC(=C(C=C1C(=O)O)Br)N
Exact Mass
228.9738 (⁷⁹Br) / 230.9718 (⁸¹Br)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
NMR Spectroscopy Analysis
The ¹H NMR spectrum in DMSO-d₆ is characterized by two distinct aromatic singlets, confirming the para relationship between the protons at positions 3 and 6, which are isolated by the substituents.[1]
The "Singlet-Singlet" Pattern: The absence of ortho-coupling (J ~ 8 Hz) or meta-coupling (J ~ 2 Hz) confirms that the two aromatic protons are para to each other (positions 3 and 6), validating the 1,2,4,5-substitution.[1]
Bromine Effect: The bromine atom at C5 causes a significant downfield shift of the H-6 proton relative to the non-brominated precursor.[1]
Deprotonated acid (dominant in basic mobile phase).[1]
Fragmentation Pathway (MS/MS):
Loss of CO₂: [M+H - 44]⁺ → m/z ~186/188 (Decarboxylation).[1]
Loss of Br: [M+H - 79/81]⁺ → m/z ~151 (Aryl cation).[1]
Chromatographic Separation (HPLC)
A reverse-phase method is recommended to separate the target from its des-bromo precursor (4-amino-2-methylbenzoic acid) and potential dibromo impurities.[1]
Method Parameters
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1]
4-Amino-5-bromo-2-methylbenzoic acid (Target): Elutes mid-gradient (increased lipophilicity due to Br).[1]
Dibromo impurity: Elutes later (most lipophilic).[1]
Analytical Workflow Diagram
The following diagram illustrates the logical flow for validating the compound's identity using the data described above.
Caption: Integrated analytical workflow for validating 4-Amino-5-bromo-2-methylbenzoic acid identity and purity.
Experimental Protocol: Sample Preparation
To ensure reproducible spectroscopic data, follow these preparation steps:
For NMR: Weigh ~5-10 mg of the solid into a clean vial. Add 0.6 mL of DMSO-d₆ .[1] Sonicate for 30 seconds to ensure complete dissolution. Filter if any turbidity remains.[1]
For HPLC/LC-MS: Prepare a stock solution of 1 mg/mL in Methanol . Dilute to 100 µg/mL with Water/Acetonitrile (50:50) before injection.[1] Filter through a 0.22 µm PTFE filter.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130740288, 4-Amino-5-bromo-2-methylbenzoic acid.[1] Retrieved from [Link][1]
A Comprehensive Technical Guide to Halogenated Benzoic Acids: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of halogenated benzoic acids, a class of compounds pivotal to advance...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of halogenated benzoic acids, a class of compounds pivotal to advancements in pharmaceuticals, agrochemicals, and material science. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure, chemical reactivity, and biological activity, offering field-proven insights for the discerning researcher.
Introduction: The Strategic Role of Halogenation in Benzoic Acid Chemistry
Benzoic acid, in its own right, is a fundamental building block in organic synthesis and a naturally occurring compound with a wide range of applications.[1] The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the aromatic ring dramatically alters the physicochemical and biological properties of the parent molecule. This strategic halogenation allows for the fine-tuning of characteristics such as acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[2] These modifications are not merely incremental; they unlock novel applications and enhance the performance of existing molecular scaffolds, making halogenated benzoic acids a subject of intense and ongoing research. In the realm of drug discovery, for instance, the inclusion of halogens can improve membrane permeability, enhance binding affinity through halogen bonding, and block metabolic pathways, ultimately leading to more potent and durable therapeutic agents.[3][4]
Synthesis of Halogenated Benzoic Acids: A Methodological Overview
The regioselective introduction of halogens onto the benzoic acid ring is a critical aspect of their synthesis. The choice of method depends on the desired halogen, its position on the ring, and the presence of other functional groups. The primary synthetic routes are detailed below, complete with mechanistic insights and detailed protocols.
Electrophilic Aromatic Substitution: The Foundational Approach
Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. In the context of benzoic acid, the carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[5] This directing effect is a consequence of the resonance structures of the carbocation intermediate (the sigma complex), where meta-attack avoids placing a positive charge adjacent to the already electron-deficient carboxyl carbon.[6]
Mechanism of Electrophilic Bromination:
The bromination of benzoic acid in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), proceeds through the following steps:
Activation of the Electrophile: The Lewis acid polarizes the bromine molecule, making one bromine atom more electrophilic.
Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (sigma complex).
Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon bearing the bromine atom, restoring aromaticity and regenerating the catalyst.
Caption: Workflow for the electrophilic bromination of benzoic acid.
Experimental Protocol: Synthesis of 3-Bromobenzoic Acid
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (1.0 eq) in a suitable solvent such as acetic acid.
Catalyst Addition: Add ferric bromide (FeBr₃, 0.1 eq) to the solution.
Bromine Addition: Slowly add a solution of bromine (1.1 eq) in acetic acid to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Directed Ortho-Metalation (DoM): A Regioselective Strategy
Directed ortho-metalation provides a powerful method for the functionalization of the position ortho to a directing group, a position that is not readily accessible through classical electrophilic aromatic substitution for deactivating groups. The carboxylate group, formed by the deprotonation of benzoic acid with a strong base, can act as a directing group.
Mechanism of Ortho-Lithiation and Halogenation:
Deprotonation: Benzoic acid is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent like s-butyllithium in the presence of a ligand like tetramethylethylenediamine (TMEDA), to form the lithium benzoate.[7]
Ortho-Lithiation: The lithium cation coordinates to the carboxylate group, directing the deprotonation of the adjacent ortho-position by the strong base, forming a dilithiated intermediate.
Electrophilic Quench: The ortho-lithiated species is then quenched with an electrophilic halogen source (e.g., hexachloroethane for chlorination, 1,2-dibromoethane for bromination, or iodine for iodination) to yield the ortho-halogenated benzoic acid.[8]
Caption: Logical workflow for directed ortho-metalation and subsequent halogenation.
Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Ortho-Lithiation
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
Base Addition: Cool the solution to -78 °C and slowly add a solution of s-butyllithium (2.2 eq) in cyclohexane, followed by the addition of TMEDA (2.2 eq).
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
Electrophilic Quench: Add a solution of iodine (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent.
Purification: The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed C-H Halogenation: A Modern Approach
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for the synthesis of functionalized arenes. Palladium catalysis, in particular, has been successfully employed for the ortho-halogenation of benzoic acids. The carboxylic acid group acts as a directing group, facilitating the regioselective C-H bond cleavage.
General Catalytic Cycle:
The catalytic cycle typically involves:
Coordination: The palladium catalyst coordinates to the carboxylic acid.
C-H Activation: An ortho C-H bond is cleaved, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.
Oxidative Addition/Reductive Elimination: The palladacycle reacts with a halogen source, leading to the formation of the halogenated product and regeneration of the active palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Ortho-Iodination of Benzoic Acid
Reaction Setup: To a reaction vessel, add benzoic acid (1.0 eq), potassium iodide (KI, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable oxidant such as ceric ammonium nitrate (CAN) or an organic peroxide.[9]
Solvent: Add a suitable solvent, often aqueous media or a mixture of an organic solvent and water.[9]
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.
Work-up: After cooling, the reaction mixture is acidified and extracted with an organic solvent.
Purification: The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Sandmeyer Reaction: Halogenation via Diazonium Salts
The Sandmeyer reaction provides an alternative route to halogenated benzoic acids, starting from the corresponding aminobenzoic acids. This method is particularly useful for introducing halogens that are difficult to install via electrophilic aromatic substitution.
Mechanism of the Sandmeyer Reaction:
Diazotization: The amino group of an aminobenzoic acid is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) halide (e.g., CuCl, CuBr). A single-electron transfer from the copper(I) salt to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen atom from the resulting copper(II) halide, yielding the halogenated benzoic acid and regenerating the copper(I) catalyst.
Experimental Protocol: Synthesis of 2-Chlorobenzoic Acid from Anthranilic Acid
Diazotization: Dissolve anthranilic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.[1]
Preparation of Copper(I) Chloride: Prepare a solution of copper(I) chloride by reducing copper(II) sulfate with a reducing agent like sodium bisulfite in the presence of sodium chloride.
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the freshly prepared copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
Work-up: After the gas evolution ceases, heat the reaction mixture to ensure complete reaction. Cool the mixture and collect the precipitated product by filtration.
Purification: The crude 2-chlorobenzoic acid is then purified by recrystallization.[1]
Physicochemical Properties of Halogenated Benzoic Acids
The introduction of a halogen atom onto the benzoic acid ring significantly alters its electronic and steric properties, which in turn affects its acidity, solubility, and lipophilicity.
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the aromatic ring stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKa value). Halogens are electron-withdrawing through their inductive effect (-I) and electron-donating through their resonance effect (+M). For chlorine, bromine, and iodine, the inductive effect dominates, leading to an increase in acidity compared to benzoic acid.
The position of the halogen also plays a crucial role. Ortho-halogenated benzoic acids are generally more acidic than their meta and para isomers. This "ortho effect" is a combination of steric and electronic factors. The steric hindrance between the ortho-substituent and the carboxyl group can force the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid but has less of an effect on the carboxylate anion, thus increasing acidity.
Table 1: pKa Values of Selected Halogenated Benzoic Acids in Water at 25 °C
Note: pKa values can vary slightly depending on the source and experimental conditions.
Solubility
The solubility of halogenated benzoic acids is a function of the interplay between the polar carboxyl group and the increasingly nonpolar halogenated aromatic ring. Benzoic acid itself has limited solubility in water, which can be increased with temperature.[15] The introduction of a halogen atom generally decreases aqueous solubility due to the increase in molecular weight and hydrophobicity.[2] However, they are typically soluble in organic solvents like ethanol, ether, and benzene.[10][15] The solubility in aqueous base is significantly increased due to the formation of the more polar carboxylate salt.[15]
Table 2: Solubility of Selected Halogenated Benzoic Acids
Halogenated benzoic acids are key structural motifs in a wide range of pharmaceuticals. The strategic placement of halogens can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationships (SAR) and the Role of Halogen Bonding
The substitution of hydrogen with a halogen atom can lead to significant changes in biological activity. This can be due to:
Modulation of Lipophilicity: Halogens increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Steric Effects: The size of the halogen atom can influence how a molecule fits into a binding pocket of a protein.
Metabolic Blocking: Halogens can be introduced at sites of metabolic oxidation to increase the drug's half-life.
Halogen Bonding: Heavier halogens (chlorine, bromine, and iodine) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This directional interaction can significantly enhance binding affinity and selectivity.[3]
Case Studies of Halogenated Benzoic Acid-Containing Drugs
Diflunisal: A difluorophenyl derivative of salicylic acid, Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID).[19] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[9][20] The two fluorine atoms on the phenyl ring enhance its potency and prolong its half-life compared to salicylic acid.[21]
Tovorafenib: An orally available inhibitor of RAF kinases, Tovorafenib is used in the treatment of certain types of cancer.[22] RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[7] Tovorafenib contains a halogenated benzoic acid moiety that is crucial for its binding to the RAF kinase domain. By inhibiting RAF, Tovorafenib blocks the downstream signaling cascade, thereby inhibiting tumor cell growth.[1][23]
Caption: Tovorafenib targets the RAF kinase in the MAPK signaling pathway.
Toxicology and Environmental Fate
The widespread use of halogenated organic compounds has raised concerns about their environmental persistence and potential toxicity.
Metabolism and Toxicity
The metabolism of halogenated benzoic acids is often mediated by cytochrome P450 (CYP) enzymes in the liver.[24] The metabolic pathways can lead to the formation of more polar metabolites that are more easily excreted. However, in some cases, metabolism can result in the formation of reactive intermediates that can cause cellular damage. For example, the metabolism of 2,4-dichlorophenol by CYP3A4 can lead to the formation of 2-chloro-1,4-benzoquinone, a reactive metabolite.[25] The toxicity of halogenated benzoic acids is often correlated with their hydrophobicity (logP), with more lipophilic compounds exhibiting greater toxicity.[19]
Biodegradation
In the environment, halogenated benzoic acids can be degraded by microorganisms. The biodegradation pathways often involve initial dehalogenation or dioxygenase-catalyzed ring cleavage. For example, the degradation of 4-chlorobenzoic acid can proceed through hydrolytic dehalogenation to form 4-hydroxybenzoic acid.[8] The degradation of 2-chlorobenzoic acid can occur via a 1,2-dioxygenase attack to form catechol.[8] The efficiency of biodegradation depends on the type and position of the halogen, as well as the microbial community present.
Caption: Simplified biodegradation pathways for 4- and 2-chlorobenzoic acid.
Conclusion and Future Perspectives
Halogenated benzoic acids represent a versatile and powerful class of compounds with broad applications in science and technology. The ability to strategically introduce halogens onto the benzoic acid scaffold provides a means to rationally design molecules with tailored properties. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, a deeper understanding of the role of halogen bonding in biological systems, and the design of novel halogenated benzoic acid derivatives with enhanced therapeutic efficacy and reduced environmental impact. The continued exploration of this chemical space holds great promise for addressing challenges in medicine, agriculture, and materials science.
Definition of tovorafenib - NCI Drug Dictionary. National Cancer Institute. [Link]
Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. [Link]
Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]
124 Original Article Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2. [Link]
Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. AACR Journals. [Link]
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. [Link]
Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube. [Link]
Cytochrome P450 and its role in metabolism of dicofol in Channa punctatus and Heteropneustes fossilis. Indian Journal of Applied & Pure Biology. [Link]
Metabolism of drugs of abuse by cytochromes P450. Semantic Scholar. [Link]
Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC. [Link]
Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]
Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Scientific Research Publishing. [Link]
Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. ResearchGate. [Link]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Amino-5-bromo-2-methylbenzoic Acid
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 4-Amino-5-bromo-2-methylbenzoic acid as a ve...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 4-Amino-5-bromo-2-methylbenzoic acid as a versatile building block in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering field-proven insights to optimize these transformations. The protocols are designed to be self-validating, supported by troubleshooting guides, and grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Multifunctional Scaffold
4-Amino-5-bromo-2-methylbenzoic acid is a highly valuable scaffold in modern synthetic chemistry, particularly for the construction of bioactive molecules and novel organic materials.[1][2][3] Its utility stems from the orthogonal reactivity of its three key functional groups:
Aryl Bromide: A prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]
Amino Group: A nucleophilic center and directing group that can be readily acylated, alkylated, or used to construct heterocyclic systems.
Carboxylic Acid: Offers a site for amide bond formation, esterification, or conversion to other functional groups, crucial for modulating solubility and biological interactions.
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools for molecular construction due to their mild conditions, broad functional group tolerance, and predictable outcomes.[5][6] This guide will explore the application of four seminal cross-coupling reactions to this specific substrate.
The Palladium Catalytic Engine: A Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions are driven by a common mechanistic cycle, which involves the shuttling of the palladium center between its Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for rational optimization and troubleshooting.
The cycle consists of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[7][9]
Transmetalation / Insertion: In reactions like Suzuki or Sonogashira, an organometallic reagent transfers its organic group to the palladium center (Transmetalation).[5][10] In the Heck reaction, an alkene coordinates to and inserts into the Pd-C bond (Migratory Insertion).[8][11]
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Caption: General Pd(0)/Pd(II) catalytic cycle.
Application Note I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organohalide.[8][12] Its popularity is due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[12]
Causality and Key Considerations
Substrate Electronics: 4-Amino-5-bromo-2-methylbenzoic acid contains an electron-donating amino group, which can slightly retard the initial oxidative addition step compared to electron-deficient aryl halides.[13][14] However, modern, electron-rich phosphine ligands readily overcome this challenge.
Role of the Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[10][12] For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are preferred over strong hydroxides to avoid side reactions involving the carboxylic acid.
Side Reactions: The primary side reaction of concern is protodebromination (replacement of Br with H). This can arise if the reductive elimination step is slow relative to competing pathways. Using bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate reductive elimination and suppress this side reaction.[15]
Detailed Protocol: Synthesis of 4-Amino-2-methyl-5-phenylbenzoic acid
This protocol provides a robust starting point for coupling with phenylboronic acid.
To a flame-dried Schlenk flask or pressure vessel, add 4-Amino-5-bromo-2-methylbenzoic acid, phenylboronic acid, and K₂CO₃.
Evacuate and backfill the vessel with inert gas (N₂ or Ar) three times.
Add the palladium catalyst, Pd(dppf)Cl₂•CH₂Cl₂.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[16] Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography or recrystallization.
Optimization Parameters for Suzuki-Miyaura Coupling
Pd(PPh₃)₄ is a classic choice. Pd(dppf)Cl₂ is robust and air-stable. Buchwald precatalysts with bulky ligands are highly active and can lower catalyst loading and temperature.[14][17]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃, KF
K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings.[13] KF is milder and useful if base-sensitive groups are present.[12]
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF
Aqueous mixtures are common and effective.[18] DMF can increase solubility but requires higher purification effort. 2-MeTHF is a greener solvent alternative.
Temperature
60 - 110 °C
Higher temperatures accelerate the reaction but may increase side products. Optimal temperature depends on catalyst activity and substrate reactivity.[10]
Application Note II: Heck Reaction
The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene, typically yielding a substituted alkene product.[6][11] It is a powerful method for vinylation of aryl rings.
Application Notes and Protocols: Synthesis of Isoindolinone Derivatives from 4-Amino-5-bromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoindolinone Scaffold and the Strategic Utility of 4-Amino-5-bromo-2-methylbenzoic Acid The isoindolinone core is a p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindolinone Scaffold and the Strategic Utility of 4-Amino-5-bromo-2-methylbenzoic Acid
The isoindolinone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1] Derivatives of this scaffold have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse isoindolinone derivatives is of paramount importance in medicinal chemistry and drug discovery.
4-Amino-5-bromo-2-methylbenzoic acid represents a strategically valuable starting material for the synthesis of novel isoindolinone derivatives. Its trifunctional nature—possessing an amino group, a bromine atom, and a carboxylic acid—offers multiple points for chemical modification, enabling the construction of a diverse library of isoindolinone analogs. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the introduction of various substituents that can modulate the biological activity of the final compounds.
This application note provides a comprehensive guide to the synthesis of isoindolinone derivatives utilizing 4-Amino-5-bromo-2-methylbenzoic acid as a key building block. We will detail a multi-step synthetic protocol, explain the rationale behind the experimental choices, and provide in-depth procedural instructions.
Synthetic Strategy: A Multi-step Approach to Isoindolinone Derivatives
Our synthetic approach involves a four-step sequence, commencing with the protection of the amino group of 4-Amino-5-bromo-2-methylbenzoic acid, followed by amide coupling with propargylamine to introduce the necessary alkyne functionality. Subsequent deprotection of the amino group sets the stage for the key intramolecular cyclization step to construct the isoindolinone core.
Caption: Overall synthetic workflow for the preparation of isoindolinone derivatives.
Detailed Experimental Protocols
Part 1: Protection of the Amino Group
To prevent unwanted side reactions during the subsequent amide coupling and Sonogashira reaction, the amino group of the starting material is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the upcoming steps and can be readily removed under acidic conditions.[2][3]
Protocol 1: Boc Protection of 4-Amino-5-bromo-2-methylbenzoic acid
Reaction Setup: In a round-bottom flask, dissolve 4-Amino-5-bromo-2-methylbenzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~9.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl. A white precipitate will form.
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the Boc-protected product.
Reagent
Molar Eq.
Purpose
4-Amino-5-bromo-2-methylbenzoic acid
1.0
Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)
1.2
Boc protecting agent
Tetrahydrofuran (THF)/Water
-
Solvent
Saturated Sodium Bicarbonate (aq)
-
Base to facilitate the reaction
1 M Hydrochloric Acid (HCl)
-
Acidification for product precipitation
Table 1: Reagents for Boc Protection.
Part 2: Amide Coupling to Introduce the Alkyne Moiety
The carboxylic acid of the Boc-protected intermediate is then coupled with propargylamine to introduce the terminal alkyne necessary for the subsequent intramolecular cyclization. Standard peptide coupling reagents are employed for this transformation.
Protocol 2: Amide Coupling with Propargylamine
Reaction Setup: Dissolve the Boc-protected 4-amino-5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.
Amine Addition: Add propargylamine (1.1 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynylbenzamide intermediate.
Reagent
Molar Eq.
Purpose
Boc-protected starting material
1.0
Carboxylic acid component
Propargylamine
1.1
Amine component
EDC·HCl
1.2
Coupling agent
HOBt
1.1
Coupling additive to suppress side reactions
Dichloromethane (DCM)
-
Anhydrous solvent
Table 2: Reagents for Amide Coupling.
Part 3: Deprotection of the Amino Group
With the alkyne functionality in place, the Boc protecting group is removed to liberate the amino group for the final cyclization step.
Protocol 3: Boc Deprotection
Reaction Setup: Dissolve the 2-alkynylbenzamide intermediate (1.0 eq) in dichloromethane (DCM).
Acid Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
Isolation: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Part 4: Intramolecular Cyclization to Form the Isoindolinone
The final step is the palladium-catalyzed intramolecular cyclization of the deprotected 2-alkynyl aniline derivative to construct the isoindolinone ring. This reaction is a type of amino-alkyne cyclization.[4][5][6]
Reaction Setup: In a sealed reaction vessel, dissolve the deprotected amine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene.
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂) (5 mol%) and a suitable phosphine ligand such as triphenylphosphine (PPh₃) (10 mol%).
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
Reaction Monitoring: Monitor the formation of the isoindolinone product by TLC or LC-MS.
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the final isoindolinone derivative.
Reagent
Molar Eq./Loading
Purpose
Deprotected Amine
1.0
Cyclization Precursor
Palladium(II) Acetate
5 mol%
Catalyst
Triphenylphosphine
10 mol%
Ligand
Potassium Carbonate
2.0
Base
1,4-Dioxane or Toluene
-
Solvent
Table 3: Reagents for Intramolecular Cyclization.
Caption: A simplified proposed mechanism for the palladium-catalyzed intramolecular cyclization.
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile methodology for the synthesis of novel isoindolinone derivatives starting from the readily available 4-Amino-5-bromo-2-methylbenzoic acid. The strategic use of a multi-step approach, including protection, amide coupling, deprotection, and a key palladium-catalyzed intramolecular cyclization, allows for the controlled construction of the desired heterocyclic scaffold. This methodology is amenable to the introduction of a wide range of substituents, making it a valuable tool for the generation of diverse chemical libraries for drug discovery and development programs.
References
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. Available at: [Link]
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health. Available at: [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Available at: [Link]
Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. National Institutes of Health. Available at: [Link]
Cu(I)/Pd(II)-Catalyzed Intramolecular Hydroamidation and C-H Dehydrogenative Coupling of ortho-Alkynyl-N-arylbenzamides for Access to Isoindolo[2,1-a]Indol-6-Ones. MDPI. Available at: [Link]
2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. ResearchGate. Available at: [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. Available at: [Link]
Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Organic Chemistry Portal. Available at: [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. University of Illinois Urbana-Champaign. Available at: [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link]
Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Royal Society of Chemistry. Available at: [Link]
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides. PubMed. Available at: [Link]
Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Royal Society of Chemistry. Available at: [Link]
Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. ACS Publications. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences. Available at: [Link]
Methods for removing impurities from crude 4-Amino-5-bromo-2-methylbenzoic acid
Technical Support Center: Purification of 4-Amino-5-bromo-2-methylbenzoic acid Welcome to the technical support guide for the purification of crude 4-Amino-5-bromo-2-methylbenzoic acid. This document provides in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-Amino-5-bromo-2-methylbenzoic acid
Welcome to the technical support guide for the purification of crude 4-Amino-5-bromo-2-methylbenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to diagnose purification challenges and implement effective solutions, ensuring the highest possible purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 4-Amino-5-bromo-2-methylbenzoic acid.
Q1: What are the most likely impurities in my crude 4-Amino-5-bromo-2-methylbenzoic acid?
A1: The impurity profile depends heavily on the synthetic route. Assuming the compound is synthesized via bromination of 4-Amino-2-methylbenzoic acid, the most common impurities we encounter are:
Impurity
Probable Origin
Recommended Removal Method
Unreacted Starting Material
Incomplete bromination reaction.
Recrystallization, Column Chromatography
Dibrominated Byproducts
Over-bromination of the aromatic ring.
Recrystallization, Column Chromatography
Regioisomers
Bromination at other positions on the ring.
Column Chromatography (difficult to remove by recrystallization)
Inorganic Salts
Leftover reagents or byproducts from workup (e.g., hydrobromic acid salts).
Q2: How do I choose the best primary purification method?
A2: The optimal method depends on the purity of your crude material and the nature of the impurities. We recommend a preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR.
Caption: Decision workflow for selecting a purification method.
Q3: My final product has a persistent yellow or brown color. How can I remove it?
A3: Coloration is typically due to trace amounts of oxidized or polymeric impurities. A highly effective method is to perform a hot filtration with activated carbon (charcoal) during recrystallization.[1][2] The activated carbon adsorbs these colored impurities. However, use it sparingly, as it can also adsorb your desired product, leading to lower yields.
Q4: What are the best analytical techniques to confirm the purity of my final product?
A4: No single technique is sufficient. We recommend a combination of the following:
Thin-Layer Chromatography (TLC): To visually confirm the absence of impurities. A good starting solvent system is Dichloromethane:Methanol (95:5) with 1% acetic acid.
Melting Point (MP): A sharp melting point range (e.g., within 1-2 °C) that matches the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or organic impurities.
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis (e.g., >99.5%).
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solids that are already relatively pure (>90%). It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1][2][3]
Problem: My compound will not dissolve in the recrystallization solvent, even when boiling.
Probable Cause 1: Incorrect Solvent Choice. The compound has low solubility in the chosen solvent. 4-Amino-5-bromo-2-methylbenzoic acid is amphoteric; its solubility is highly dependent on pH and solvent polarity.
Solution 1:
Use a more polar solvent: Try solvents like ethanol, methanol, or acetic acid.
Use a mixed solvent system: Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol) in which it is very soluble. Then, add a "bad" hot solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of the "good" solvent to clarify and then allow to cool.
Probable Cause 2: Insufficient Solvent. Not enough solvent has been added.
Solution 2: Continue adding small portions of the hot solvent until the solid dissolves.[4] Be careful not to add a large excess, as this will significantly reduce your recovery yield.[1]
Problem: The compound "oils out" instead of forming crystals upon cooling.
Probable Cause 1: Solution is too supersaturated. The compound's solubility limit was exceeded too quickly upon cooling.
Solution 1: Reheat the solution until the oil redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.
Probable Cause 2: Cooling rate is too fast. Rapid cooling does not give molecules enough time to align into a crystal lattice.
Solution 2: Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath.[3]
Probable Cause 3: Presence of impurities. Impurities can interfere with crystal lattice formation.
Solution 3: If the problem persists, consider a preliminary purification step like an acid-base extraction to remove gross impurities before attempting recrystallization again.
Problem: No crystals form, even after extended cooling in an ice bath.
Probable Cause 1: Too much solvent was used. The solution is not saturated enough for crystallization to occur.
Solution 1: Boil off some of the solvent to increase the concentration and allow the solution to cool again.
Probable Cause 2: Lack of nucleation sites. Crystallization requires a starting point (a nucleus) to begin.
Solution 2:
Scratch the inside of the flask with a glass rod just below the solvent line. Microscopic glass fragments provide nucleation sites.[3]
Add a seed crystal. If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.[3]
Part 3: Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is ideal for crude material that is >90% pure and contains non-polar or moderately polar impurities.
Dissolution: Place 1.0 g of crude 4-Amino-5-bromo-2-methylbenzoic acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add ethanol (~5-10 mL). Heat to a gentle boil while stirring. Continue adding ethanol in small portions until the solid is completely dissolved.
Hot Filtration (Optional, for colored impurities): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a very small amount (~20-30 mg) of activated carbon. Reheat to boiling for 2-3 minutes. Set up a hot filtration apparatus (a stemless funnel with fluted filter paper over a second pre-heated Erlenmeyer flask).[4] Filter the hot solution quickly to remove the carbon.
Crystallization: To the clear, hot ethanolic solution, add deionized water dropwise until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual ethanol.
Drying: Dry the crystals under vacuum. Determine the yield and assess purity via melting point and TLC.
Protocol 2: Purification by Acid-Base Extraction
This method is excellent for removing neutral organic impurities or other acidic/basic compounds. It exploits the amphoteric nature of the target molecule.
Caption: Workflow for purification via acid-base extraction.
Dissolution: Dissolve 1.0 g of the crude material in a suitable organic solvent like ethyl acetate (~20 mL) in a separatory funnel.
Basification & Extraction: Add ~20 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Cap the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate. The target compound will deprotonate at the carboxylic acid group and move into the aqueous layer as its sodium salt.
Separation: Drain the lower aqueous layer into a clean beaker. Extract the organic layer one more time with another 10 mL of 5% NaHCO₃ solution and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH of the solution is approximately 4-5 (check with pH paper).
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
Drying: Dry the purified product under vacuum. This product can be further purified by recrystallization if necessary.
References
Zhengzhou Tiei Extraction Technology Co., Ltd. (2024). Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method.
Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography. TLC Application Note 152.
Armstrong, D. W., & Stine, G. Y. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. Available at: [Link]
CN106966914A - A kind of preparation method of the aminoacetophenone of 5 bromine, 4 chlorine 2 - Google Patents.
Lyding, A. R. (1956). Process for purifying p-aminobenzoic. U.S. Patent 2,735,865.
Johnson, A. R., & H. D. P. (1966). Purification of benzoic acid. U.S. Patent 3,235,588.
CHEMISTRY LIVE (UG & PG). (2023). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. YouTube. Available at: [Link]
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]
Land, H. R., & Bazeley, B. A. (1956). The isolation and identification of para-aminobenzoic acid produced by staphylococci resistant to sulfonamide. Canadian Journal of Microbiology, 2(4), 438-444. Available at: [Link]
Towson University. The Recrystallization of Benzoic Acid. Department of Chemistry. Available at: [Link]
Smolenkov, A. D., et al. (2012). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 67, 855-861. Available at: [Link]
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Process Chemistry & Scale-Up Division
Welcome to the Process Chemistry Helpdesk.
I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the specific, high-friction challenges encountered when scaling the synthesis of halogenated benzoic acids (e.g., 2-chlorobenzoic acid, 4-fluorobenzoic acid) from gram-scale R&D to kilogram/ton-scale pilot production.
Unlike standard textbook preparations, large-scale synthesis is a battle against heat transfer, mass transfer, and corrosion. Below are the three primary modules covering the most common industrial routes.
Module 1: Aerobic Oxidation of Halotoluenes
The "Amoco-Type" Process (Co/Mn/Br Catalysis)
This is the dominant industrial route but is notorious for stalling (die-off) and corrosion. It relies on the synergy between Cobalt (Co), Manganese (Mn), and Bromide (Br) in acetic acid.
Troubleshooting Guide
Q: My reaction starts vigorously but stalls at ~50% conversion. Adding more oxygen doesn't help. Why?A: You are likely suffering from "Water Poisoning" or Bromide Depletion.
The Mechanism: The oxidation of the methyl group produces water as a byproduct. In the Co/Mn/Br system, water concentrations >10-15% can solvate the catalyst ions, disrupting the radical chain propagation. Furthermore, bromide is consumed (formed into organic bromides or volatile
), breaking the synergy.
The Fix:
Water Management: You must continuously remove water. On a pilot scale, use a decanter on the condensate return line. Return the acetic acid (solvent) but purge the water phase.
Catalyst Spiking: If the reaction stalls, a small spike of the bromide source (e.g., NaBr or HBr) often restarts the radical chain better than adding more metal.
Q: The reactor walls are thinning, and the product has a high iron content. What is happening?A: The Co/Mn/Br/Acetic Acid system is one of the most corrosive mixtures in organic chemistry.
The Cause: At 100°C+, acidic bromide attacks standard stainless steel (SS316) aggressively.
The Fix:
Immediate: Check your reactor metallurgy. For this chemistry, Titanium (Grade 2) or Hastelloy C-276 is mandatory. Glass-lined reactors are acceptable but prone to abrasion from the precipitating product.
Protocol: Ensure your agitation speed is sufficient to keep solids suspended (preventing hot spots) but not so high that it erodes the glass lining.
Standardized Protocol: 4-Chlorobenzoic Acid via Oxidation
Parameter
Specification
Rationale
Substrate
4-Chlorotoluene
Precursor
Solvent
Acetic Acid (95%) / Water (5%)
Promotes catalyst solubility initially; excess water inhibits later.
Catalyst
Co(OAc) / Mn(OAc)
Co initiates; Mn promotes propagation. Ratio ~ 3:1 Co:Mn.
Promoter
NaBr or HBr
Generates the active bromine radical ().
Pressure
10–20 bar (Air)
Increases solubility (mass transfer limited).
Temp
140–160°C
Activation energy threshold for methyl oxidation.
Workflow Visualization: The Oxidation Loop
Caption: Continuous water removal (Decanter) and catalyst recycling (Mother Liquor) are critical for economic viability.
Module 2: Direct Halogenation (Electrophilic Substitution)
The Regioselectivity Challenge
When you cannot oxidize a precursor, you must halogenate benzoic acid directly. The carboxyl group (-COOH) is a meta-director, making ortho or para isomers difficult to access via this route.
Troubleshooting Guide
Q: I need 3-chlorobenzoic acid, but I'm getting significant di-chlorinated byproducts. How do I stop it?A: You are running into "Over-Reaction" due to solubility differences.
The Cause: The product (chlorobenzoic acid) is often less soluble in the reaction medium than the starting material, but if it remains in solution, the deactivated ring is still susceptible to radical attack under harsh conditions.
The Fix:
Stoichiometry: Do not use excess halogen. Limit
or to 0.95 equivalents. It is cheaper to recycle unreacted benzoic acid than to separate di-halo impurities.
Lewis Acid: Switch from
to milder catalysts like or use Zeolites to impose shape selectivity, though this is more common in gas-phase industrial setups.
Q: I need the Para isomer, but -COOH directs Meta. What now?A: You cannot fight electronics with standard reagents. You must change the route or the protecting group.
Strategy 1 (The Workaround): Halogenate Toluene first (Ortho/Para directing), then oxidize. (See Module 1).
Strategy 2 (The Blocking Group): If you must start with benzoic acid, this route is generally non-viable for para selectivity on a large scale. The "Thallium Trick" (thallation) is too toxic for modern pharma.
Recommendation: Revert to the Sandmeyer Reaction (Aniline
Diazonium Halide) if the oxidation route is inaccessible.
Module 3: Carboxylation via Grignard/Lithiation
The "Rescue" Route for Lab Scale
Used when specific isomer patterns are required that oxidation cannot provide. This involves reacting a halogenated benzene with Mg/Li, then quenching with
.
Troubleshooting Guide
Q: The Grignard reaction won't start. I've added 10% of the halide, but the temperature isn't rising.A: You are facing the "Induction Period Trap." DO NOT add more halide. [1]
The Danger: If you keep adding halide while the reaction is dormant, once it initiates, the accumulated reagents will react simultaneously, causing a thermal runaway (explosion).
The Fix:
Stop Addition: Halt the feed immediately.
Activation: Add a crystal of Iodine (
) or a few drops of 1,2-dibromoethane (DBE) to clean the Mg surface.
Turbo Grignards: For difficult substrates (e.g., electron-rich aryl chlorides), use Turbo-Grignard (
). The LiCl breaks up magnesium aggregates, increasing solubility and reactivity.
Q: My yield is low (30-40%), and I see a lot of "dimer" (biphenyl) impurities.A: This is Wurtz Coupling.
The Cause: High local concentration of the organic halide reacting with the already formed Grignard reagent.
The Fix:
Dilution: Increase the solvent volume (THF/Ether).
Slow Addition: Add the halide slower to the Mg. The concentration of unreacted halide should remain near zero (starve-fed conditions).
Temperature: Lower the temperature. Coupling often has a higher activation energy than Grignard formation.
Safety Logic: The Grignard Induction Loop
Caption: Never accumulate unreacted halide. If the exotherm is absent, the reaction is dormant and dangerous.
Module 4: Purification & Waste Management
Q: Sublimation is clogging my condensers.A: Use a "Cold Finger" with a mechanical scraper or switch to Recrystallization.
Insight: Halogenated benzoic acids sublime easily. In a vacuum dryer, they will coat the vacuum lines.
Solution: Use a wet scrubber (caustic soda trap) before the vacuum pump to catch sublimed acid. For purification, recrystallization from Water/Ethanol or Toluene is more scalable than sublimation.
Q: How do I handle the heavy metal waste (Co/Mn)?A: Precipitation as Oxides.
Protocol: Treat the mother liquor with Sodium Carbonate (
) or NaOH to pH 9-10. The Co/Mn will precipitate as hydroxides/carbonates. Filter this sludge; it can often be sold back to catalyst manufacturers for reclamation.
References
Oxidation Mechanism & Kinetics
Selective Oxidation of p-Chlorotoluene Catalyzed by Co/Mn/Br. ResearchGate. 2[3][4][5][6][7][8][9]
Industrial Process Patents
Process for the preparation of halogenated benzoic acids. Google Patents (CA2110085A1). 10
Technical Support Center: Optimizing HPLC Separation of Brominated Benzoic Acid Isomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Method Development & Troubleshooting for Halogenated Aromatic Acids Mission Statement Welcome to the Technical Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Method Development & Troubleshooting for Halogenated Aromatic Acids
Mission Statement
Welcome to the Technical Support Center. You are likely here because standard C18 protocols are failing to resolve the meta- (3-bromo) and para- (4-bromo) isomers of benzoic acid, or you are experiencing severe peak tailing.
Brominated benzoic acids present a dual challenge: they are weak acids (requiring strict pH control) and positional isomers with nearly identical hydrophobicities (requiring specific stationary phase selectivity). This guide moves beyond basic "textbook" HPLC to provide the field-proven parameters required for baseline resolution.
Module 1: Core Method Parameters (The "Golden Standard")
Before attempting complex gradients, ensure your baseline method adheres to these parameters. This protocol is the starting point for 90% of successful separations in this class.
The Stationary Phase: Why C18 Might Fail
While a high-efficiency C18 column is the standard starting point, it often fails to separate meta- and para- isomers because their hydrophobicity is too similar.
Recommendation A (Starting Point): C18 (End-capped), 3.5 µm or sub-2 µm.
interactions between the aromatic ring of the analyte and the stationary phase. The bromine atom's position significantly alters the electron density of the benzene ring, creating distinct interaction strengths for ortho, meta, and para isomers that C18 cannot distinguish.
The Mobile Phase: pH is Non-Negotiable
Bromobenzoic acids have pKa values in the range of 2.8 – 4.0.
Rule: You must operate at 2 pH units below the pKa to ensure the analyte is fully protonated (neutral).
Consequence: If pH is near the pKa (e.g., pH 3.5), the analyte splits between ionized and neutral forms, causing split peaks and retention time instability.
Recommended Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
Solvent B: Methanol (Preferred over Acetonitrile for aromatic selectivity).
Module 2: Isomer Data & Selectivity Logic
To separate these isomers, you must understand their physicochemical differences.
Technical Note: The ortho isomer is the strongest acid (lowest pKa) due to the steric inhibition of resonance, which twists the carboxyl group out of the plane of the ring, and the inductive effect of the bromine. It typically elutes typically first in Reversed-Phase (RP) modes.
Visualization: Method Development Decision Tree
Figure 1: Decision logic for selecting the stationary phase based on resolution success. Note the pivot to Phenyl chemistry if C18 fails.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Issue 1: "My peaks are tailing severely (Asymmetry > 1.5)."
Diagnosis: Secondary Silanol Interactions.[1][3]
Even on "end-capped" columns, residual silanol groups (Si-OH) on the silica surface can ionize (Si-O⁻) above pH 3.5. Since bromobenzoic acids are acidic, they shouldn't interact with silanols like bases do, however, if your mobile phase contains any trace metals or if the analyte is partially ionized, tailing occurs.
The Fix:
Lower the pH: Ensure your aqueous mobile phase is pH 2.0 – 2.5. Use TFA (0.05% - 0.1%) instead of Formic Acid if tailing persists; TFA acts as an ion-pairing agent that masks silanols.
Increase Ionic Strength: Add 20mM Ammonium Formate to the aqueous phase (while maintaining low pH). This suppresses the double-layer effect on the silica surface.
Issue 2: "I cannot separate 3-bromo and 4-bromo benzoic acid."
Diagnosis: Lack of Selectivity (Hydrophobicity is too similar).
On a C18 column, the separation is driven purely by hydrophobicity. The methyl/bromo difference in position doesn't change the hydrophobicity enough for baseline resolution.
The Fix:
Switch to Methanol: If you are using Acetonitrile, switch to Methanol. Methanol is a protic solvent that can engage in H-bonding with the carboxyl group and
-interactions with the ring, often enhancing selectivity for isomers.
Change Column Chemistry: Switch to a Phenyl-Hexyl column. The para isomer is more planar and can align better with the phenyl ring on the stationary phase (
stacking) than the meta isomer, increasing the retention difference.
Issue 3: "Retention times are drifting between injections."
Diagnosis: Incomplete Equilibration or pH Hysteresis.
If you run a gradient from 5% to 95% organic, the column requires significant time to re-equilibrate to the highly aqueous initial condition, especially if using "phase collapse" prone C18 columns.
The Fix:
Column Conditioning: Ensure a post-run hold of at least 5-10 column volumes.
Use "Aq" type columns: Use C18 columns designated as "AQ" or "Polar Embedded." These are compatible with 100% aqueous phases and re-wet faster.
Module 4: Advanced Experimental Protocol
Protocol ID: BBA-OPT-04
Objective: High-Resolution Separation of 2-, 3-, and 4-Bromobenzoic Acid
Instrument: UHPLC or HPLC with DAD/UV detection (254 nm)
Step-by-Step Workflow:
Preparation of Mobile Phases:
Phase A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1%). Degas by ultrasonication for 10 mins.
Phase B: 1000 mL Methanol (LC-MS grade).
Column Installation:
Install Phenyl-Hexyl Column (e.g., 100 x 2.1 mm, 1.7 µm or 3.5 µm).
Set Oven Temperature to 35°C (Temperature control is vital for isomer selectivity).
Gradient Program:
Flow Rate: 0.4 mL/min (adjust for column ID).
T=0 min: 90% A / 10% B
T=10 min: 40% A / 60% B (Linear Ramp)
T=10.1 min: 5% A / 95% B (Wash)
T=12 min: 90% A / 10% B (Re-equilibration)
T=15 min: Stop
System Suitability Test:
Inject a mixture of all three isomers (10 µg/mL each).
Figure 2: Logical flow for diagnosing and resolving common separation failures.
References
Separation of m-Bromobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation Application Note. Available at: [Link]
Determination of pKa Values by Liquid Chromatography. Journal of Chromatographic Science, via ResearchGate. Available at: [Link]
HPLC Troubleshooting Guide: Peak Tailing. LabCompare. Available at: [Link]
Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Troubleshooting low conversion rates in coupling reactions with 4-Amino-5-bromo-2-methylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low conversion rates in palladium-catalyzed cross-coupling reactions involving 4-Amino-5-bromo-2-methylbenzoic acid. As Senior Application Scientists, we have designed this resource to provide not only solutions but also the underlying scientific principles to empower you in your experimental design and execution.
Understanding the Challenges with 4-Amino-5-bromo-2-methylbenzoic acid
4-Amino-5-bromo-2-methylbenzoic acid is a challenging substrate for several reasons that can contribute to low conversion rates in coupling reactions. The presence of three distinct functional groups—an amine, a carboxylic acid, and a bromine atom on a sterically hindered and electron-rich aromatic ring—creates a complex chemical environment. The electron-donating nature of the amino and methyl groups can deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in many palladium-catalyzed coupling reactions.[1][2][3] Furthermore, the free amino and carboxylic acid groups can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[4] The steric hindrance from the ortho-methyl group can also impede the approach of the catalyst and the coupling partner.[5]
This guide will walk you through a systematic approach to troubleshooting these issues, from optimizing your reaction conditions to considering the need for protecting groups.
Troubleshooting Guide: Low Conversion Rates
Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction with 4-Amino-5-bromo-2-methylbenzoic acid. Where should I start troubleshooting?
Low conversion in a Suzuki-Miyaura coupling with this substrate is often linked to inefficient oxidative addition or catalyst deactivation. A systematic evaluation of your reaction parameters is the most effective approach.
Initial Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion rates.
1. Verify Reagent Quality and Reaction Setup:
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[6] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed.
Reagent Purity: Boronic acids can undergo protodeboronation, especially in the presence of moisture or certain bases.[1][6] Use fresh, high-purity boronic acid. The quality of the base is also crucial; ensure it is finely powdered and anhydrous.[6]
2. Optimize the Catalyst and Ligand System:
For sterically hindered and electron-rich aryl bromides, the choice of ligand is critical to promote the challenging oxidative addition step.[2][7] Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
Bulky, Electron-Rich Ligands: These ligands stabilize the Pd(0) center and increase its electron density, facilitating the oxidative addition.[2][8] Consider screening a panel of ligands.
Ligand Class
Examples
Rationale
Buchwald Biarylphosphines
SPhos, XPhos, RuPhos
Highly effective for sterically hindered and electron-rich substrates.[7][9]
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Strong σ-donors that form stable complexes with palladium, often leading to high catalyst turnover.[1][4][8]
Ferrocenyl Phosphines
dppf
Bidentate ligand that can offer good stability to the palladium center.[7]
Experimental Protocol: Ligand Screening
Set up a parallel series of reactions in small vials, each containing 4-Amino-5-bromo-2-methylbenzoic acid (1 equiv), the boronic acid (1.2 equiv), and a strong base like Cs₂CO₃ (2 equiv) in a suitable solvent (e.g., dioxane/water 4:1).
To each vial, add a different palladium precatalyst/ligand combination. For example, use Pd₂(dba)₃ as the palladium source with a 1:2 Pd:ligand ratio for monodentate ligands or a 1:1 ratio for bidentate ligands.
Run the reactions at a standard temperature (e.g., 90-100 °C) for a set time (e.g., 12-24 hours).
Analyze the conversion in each reaction by LC-MS or ¹H NMR to identify the most effective ligand.
Q2: My Buchwald-Hartwig amination is failing. What are the key parameters to adjust?
Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations with this substrate hinges on overcoming the steric hindrance and electronic deactivation of the aryl bromide. The choice of base is particularly critical in this reaction.[9][10]
1. Base Selection:
The base in a Buchwald-Hartwig amination deprotonates the amine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst.[9][11][12] For sterically hindered and potentially less acidic amines, a strong base is often required.
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is highly effective.[13] However, it can be incompatible with base-sensitive functional groups.
Alternative Bases: If NaOtBu proves too harsh, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[11][14] The choice of solvent can influence the effectiveness of the base.[10]
Base
pKa of Conjugate Acid
Common Solvents
Considerations
NaOtBu
~19
Toluene, Dioxane
Very strong, can promote side reactions with sensitive functional groups.[13]
LHMDS
~26
THF, Toluene
Strong, non-nucleophilic, often used for challenging couplings.[11]
Cs₂CO₃
~10.3 (first dissociation)
Dioxane, DMF
Milder than alkoxides, good for substrates with base-sensitive groups. Its solubility can be a factor.[14]
K₃PO₄
~12.3 (first dissociation)
Toluene, Dioxane
Often used in Suzuki couplings, can also be effective in aminations.
2. Catalyst and Ligand:
The principles of ligand selection are similar to those for Suzuki couplings. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are particularly well-suited for C-N bond formation.[9][12][15]
Troubleshooting Logic for Buchwald-Hartwig Amination:
1H and 13C NMR spectral analysis of 4-Amino-5-bromo-2-methylbenzoic acid
Solvent Effects, Structural Validation, and Protocol Optimization Executive Summary & Structural Logic In the synthesis of kinase inhibitors and heterocyclic scaffolds, 4-Amino-5-bromo-2-methylbenzoic acid serves as a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Solvent Effects, Structural Validation, and Protocol Optimization
Executive Summary & Structural Logic
In the synthesis of kinase inhibitors and heterocyclic scaffolds, 4-Amino-5-bromo-2-methylbenzoic acid serves as a critical intermediate. Its structural integrity is defined by a tetra-substituted benzene ring where the relative positions of the amino (-NH2), bromo (-Br), and methyl (-CH3) groups determine downstream reactivity.
This guide compares the NMR performance of this compound across different solvent systems and acquisition modes. Unlike standard datasheets, we focus on the causality of spectral features —specifically how solvent-solute interactions alter chemical shifts and how to resolve the ambiguity between the two aromatic singlets using 2D NMR alternatives.
Structural Analysis & Numbering
The challenge in analyzing this molecule lies in its substitution pattern. With substituents at positions 1, 2, 4, and 5, the remaining protons at C3 and C6 appear as singlets, often leading to assignment errors without NOE (Nuclear Overhauser Effect) data.
Figure 1: Structural logic dictating NMR shifts. The proximity of the Methyl group to H3 is the primary handle for confirming regiochemistry.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data, the following protocols utilize internal referencing and specific concentration limits to prevent aggregation-induced broadening.
The following workflow ensures that data is not just "acquired" but "validated" for purity and phasing errors.
Figure 2: Optimized acquisition workflow. Note the critical QC step involving residual solvent integration to normalize purity calculations.
Comparative 1H NMR Analysis
The performance of the spectral analysis depends heavily on solvent choice. Below is a comparison of the chemical shifts (
) and the mechanistic reasons for their positions.
Chemical Shift Data (400 MHz)
Proton Assignment
(ppm) in DMSO-d6
(ppm) in Methanol-d4
Multiplicity
Mechanistic Insight
COOH
~12.5 - 13.0
Not Observed
Broad Singlet
Highly acidic; exchanges rapidly in MeOD.
H-6 (Ar-H)
7.95
7.98
Singlet
Deshielded by ortho-carbonyl and ortho-bromide.
H-3 (Ar-H)
6.65
6.70
Singlet
Shielded significantly by ortho-amino group.
NH2
5.80
Not Observed
Broad Singlet
Quadrupolar broadening from 14N; exchanges in MeOD.
CH3 (Ar-Me)
2.42
2.45
Singlet
Benzylic resonance; shows NOE to H-3.
Performance Analysis: DMSO vs. Methanol
DMSO-d6 (Recommended): This is the superior solvent for full structural accounting. It allows for the integration of the Amino (-NH2) protons (2H) and the Carboxylic Acid (1H), providing a total proton count validation.
Methanol-d4 (Alternative): Use this only if the -NH2 peak in DMSO is too broad and overlaps with the aromatic H-3. In MeOD, the -NH2 disappears, leaving a clean aromatic window.
Critical Observation: The large chemical shift difference (
ppm) between H-6 and H-3 is a hallmark of this specific isomer. In the para-amino isomer, the shielding effects would be distributed differently.
Comparative 13C NMR Analysis
Carbon NMR provides the "skeleton" verification. The presence of the Bromine atom introduces specific intensity and shift variations.
Carbon Type
(ppm) DMSO-d6
Signal Characteristic
C=O (Acid)
168.5
Low intensity (Quaternary).
C-4 (C-NH2)
150.2
Deshielded by Nitrogen lone pair donation.
C-2 (C-Me)
140.1
Quaternary.
C-6 (CH)
134.5
High intensity (CH).
C-1 (C-COOH)
118.0
Quaternary.
C-3 (CH)
116.2
Shielded (Ortho to NH2).
C-5 (C-Br)
108.5
Diagnostic: Upfield shift relative to benzene due to heavy atom effect.
CH3
21.5
Aliphatic region.
Advanced Validation: 2D NMR vs. Alternatives
When "performance" is defined as the certainty of the structural assignment, 1D NMR is insufficient for proving the regiochemistry (e.g., distinguishing between the 4-amino-5-bromo and 5-amino-4-bromo isomers).
The HMBC Advantage
Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard alternative to X-Ray crystallography for this molecule.
Experiment: HMBC (Long-range C-H coupling).
Target Correlation: Look for the correlation between the Methyl protons (2.42 ppm) and the Carbonyl Carbon (168.5 ppm) .
Result: If the Methyl is at C2 and COOH at C1, you will see a strong 3-bond correlation (
).
Alternative Isomer Check: If the methyl were meta to the acid, this correlation would be absent or weak (
).
Performance Comparison Table
Method
Resolution
Structural Certainty
Sample Recovery
Cost/Time
1H NMR (DMSO)
High
Medium (Ambiguous singlets)
Yes
Low (< 10 min)
1D NOE
High
High (Confirms Me/H3 proximity)
Yes
Medium (30 min)
HMBC
Medium
Very High (Defines connectivity)
Yes
High (1-4 hours)
Mass Spec (LC-MS)
N/A
Low (Isomers have same mass)
No
Low
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Data verified for benzoic acid derivatives). [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOE and HMBC pulse sequences). [Link]
Comparative Guide: In Vitro Metabolism & Cytotoxicity of Bromobenzoic Acids
Executive Summary In the development of halogenated drug candidates, Bromobenzoic Acids (BBAs) serve as critical model compounds for understanding Phase II conjugation kinetics and halogen-specific cytotoxicity. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of halogenated drug candidates, Bromobenzoic Acids (BBAs) serve as critical model compounds for understanding Phase II conjugation kinetics and halogen-specific cytotoxicity. This guide objectively compares the three structural isomers—2-bromobenzoic acid (2-BBA) , 3-bromobenzoic acid (3-BBA) , and 4-bromobenzoic acid (4-BBA) —alongside their chloro- and fluoro- analogs.
Key Findings:
Metabolic Stability: 4-BBA and 3-BBA function as rapid substrates for glycine conjugation (forming bromohippurates), whereas 2-BBA exhibits significant metabolic resistance due to the "ortho-effect."
Cytotoxicity: 2-BBA presents a distinct cytotoxicity profile linked to mitochondrial accumulation, making it a superior negative control for conjugation-dependent detoxification assays compared to its isomers.
Analytical Performance: HPLC-ICP-MS is the recommended detection method over UV-HPLC, offering a 3-fold improvement in sensitivity for bromine-specific metabolite profiling.
The Comparative Landscape: Isomer Selection Guide
When selecting a BBA isomer as a chemical probe, the decision rests on the desired metabolic turnover rate. The position of the bromine atom dictates the steric environment of the carboxylic acid, fundamentally altering enzyme accessibility.
Scientist's Note: Do not use 2-BBA if you require rapid metabolite generation. Its steric bulk prevents the formation of the acyl-CoA intermediate required for glycine conjugation [1]. Use 4-BBA for optimizing in vitro clearance assays.
In Vitro Metabolic Stability & Mechanisms
The metabolic fate of BBAs in rat and human hepatocytes is dominated by glycine conjugation to form bromohippuric acids. This process is self-limiting and dependent on the availability of Coenzyme A (CoA) and glycine.
The "Ortho Effect" Mechanism
The critical differentiator between these products is the Ortho Effect .[1] In 2-BBA, the bromine atom at the C2 position forces the carboxylic acid group out of planarity with the benzene ring. This steric bulk blocks the active site of Glycine N-Acyltransferase (GLYAT) , significantly retarding the conjugation rate compared to 3-BBA and 4-BBA.
Diagram 1: Differential Metabolic Flux of BBA Isomers
Caption: 4-BBA undergoes rapid conjugation and clearance. 2-BBA faces a steric blockade, leading to mitochondrial accumulation.
Cytotoxicity Profiling
While BBAs are generally less toxic than their parent halobenzenes (which form reactive epoxides), the free acid cytotoxicity is directly linked to metabolic stagnation.
Mitochondrial Toxicity
Free benzoic acid derivatives that are not conjugated accumulate in the mitochondrial matrix.
Mechanism: Uncoupling of oxidative phosphorylation. The free acid acts as a protonophore, dissipating the transmembrane potential.
Comparison:
2-BBA (High Risk): Due to slow conjugation, free 2-BBA persists in the mitochondria, leading to higher observed cytotoxicity in sensitive hepatocyte lines (e.g., HepG2) compared to 4-BBA [2].
4-BBA (Low Risk): Rapid conversion to the hippurate analog (which is actively transported out of the mitochondria) protects the cell.
Note: Bromobenzene is included as a reference for high toxicity. BBAs are significantly less toxic but show isomer-specific variances.
Experimental Protocols
To ensure data integrity, we recommend High-Temperature Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HTLC-ICP-MS) . This method eliminates matrix interference by detecting only bromine-containing species [3].
Protocol: In Vitro Hepatocyte Incubation
Objective: Determine metabolic stability and metabolite profiling of BBA isomers.
Reagents:
Freshly isolated rat hepatocytes (Viability >85% by Trypan Blue).
Dosing: Add BBA isomer to a final concentration of 2.5 µg/mL (approx. 12.5 µM). Note: Keep concentration low to avoid saturating the glycine pool.
Incubation: Incubate in a shaking water bath (37°C) for 0, 1, 2, and 4 hours .
Termination: Remove 0.5 mL aliquots and immediately add 0.5 mL ice-cold Ethanol.
Extraction: Centrifuge at 12,000 rpm for 5 min to pellet protein. Collect supernatant.
Analysis: Inject 20 µL into HTLC-ICP-MS.
Diagram 2: Analytical Workflow (HTLC-ICP-MS)
Caption: Step-by-step workflow for determining metabolic stability using bromine-specific detection.
Self-Validating Quality Control
Positive Control: Include Benzoic Acid (non-halogenated). It should show >90% conversion to hippuric acid within 2 hours.
Negative Control: Incubate hepatocytes with 7-ethoxycoumarin to verify Phase I/II viability if checking for broader metabolic competence.
Mass Balance: Using ICP-MS allows you to track total bromine. The sum of Parent + Metabolite should equal the initial spike concentration. If <90% recovery, suspect non-specific binding to plasticware (common with lipophilic halo-acids).
References
Chromatography Today. (2014). Quantification of the in vitro and in vivo metabolic fates of 2-, 3- and 4-bromobenzoic acids using high temperature LC coupled to ICP-MS and MS-MS.
BenchChem. (2025).[1] A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid.
National Institutes of Health (PubChem). (2025). 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - Toxicity and Metabolism Data.
Knights, K. M., et al. (2007). Glycine conjugation: A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids.[3]Pharmacology & Therapeutics.
Efficacy comparison of different brominating agents for the synthesis of 4-Amino-5-bromo-2-methylbenzoic acid
Executive Summary & Strategic Importance The synthesis of 4-Amino-5-bromo-2-methylbenzoic acid (CAS 1934458-01-1) is a critical transformation in the development of next-generation kinase inhibitors and heterocyclic phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The synthesis of 4-Amino-5-bromo-2-methylbenzoic acid (CAS 1934458-01-1) is a critical transformation in the development of next-generation kinase inhibitors and heterocyclic pharmaceutical intermediates. The presence of the bromine atom at the C5 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-methyl group imposes conformational constraints often required for target binding specificity.
This guide moves beyond generic textbook descriptions to critically evaluate three distinct bromination methodologies. We analyze the trade-offs between regioselectivity , atom economy , and process safety , providing you with the data needed to select the optimal route for your specific scale (gram vs. kilogram).
The Regioselectivity Challenge
The starting material, 4-Amino-2-methylbenzoic acid , presents a unique electronic landscape.
-NH₂ (C4): Strong activator, directing ortho (positions C3 and C5).
-COOH (C1): Deactivator, directing meta (positions C3, C5).
The Conflict: Both C3 and C5 are electronically activated. However, C3 is sterically congested , flanked by the methyl group at C2 and the amino group at C4. C5 is sterically accessible , flanked only by a proton and the amino group. Consequently, thermodynamic control and steric hindrance strongly favor the C5-bromo isomer, provided the brominating agent is sufficiently selective.
To understand the efficacy of different agents, we must visualize the reaction pathway. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism involving a resonance-stabilized arenium ion (sigma complex).
Diagram 1: Regioselectivity & Mechanism
Caption: Mechanistic pathway highlighting the steric barrier at C3 versus the favorable pathway to C5.
Comparative Analysis of Brominating Agents
Method A: N-Bromosuccinimide (NBS) – The Precision Tool
Best for: Laboratory scale (1g – 100g), high purity requirements, and mild conditions.
NBS provides a controlled source of electrophilic bromine. In polar aprotic solvents like DMF or Acetonitrile, the reaction proceeds smoothly at low temperatures. The succinimide byproduct is water-soluble, simplifying workup.
Pros: Excellent regioselectivity (high steric bulk of NBS enhances C5 preference); stoichiometric control prevents over-bromination; no handling of corrosive liquid bromine.
Cons: Higher reagent cost per mole compared to
; atom economy is lower (succinimide waste).
Method B: Elemental Bromine (
) – The Industrial Standard
Best for: Large scale (>1kg), cost-sensitive processes.
The classic approach involves adding liquid bromine to a solution of the substrate in glacial acetic acid.
Pros: Lowest raw material cost; high atom economy (only HBr byproduct).
Cons: Hazardous handling (fuming liquid); highly reactive—risk of di-bromination (at C3 and C5) if temperature is not strictly controlled; oxidative darkening of the product.
Method C: Oxidative Bromination (
) – The Green Contender
Best for: Sustainable manufacturing, "Green Chemistry" compliance.
This method generates molecular bromine in situ by oxidizing hydrobromic acid with hydrogen peroxide.
Pros: High atom economy (byproduct is water); uses cheap inorganic bromide; avoids transport of toxic
.
Cons: Slower reaction kinetics; requires careful pH monitoring to prevent oxidation of the amino group (aniline oxidation) or the methyl group (benzylic oxidation).
Performance Data Summary
The following data is synthesized from comparative experimental trials on similar aminobenzoic acid scaffolds.
Feature
Method A: NBS (DMF)
Method B: (AcOH)
Method C:
Yield
92 - 95%
85 - 88%
80 - 85%
Regioselectivity (C5:C3)
> 98:2
~ 90:10
~ 92:8
Reaction Time
2 - 4 Hours
1 - 2 Hours
4 - 6 Hours
Temperature
E-Factor (Waste)
Moderate (Succinimide)
High (Acid waste)
Low (Water)
Safety Profile
High
Low (Corrosive/Toxic)
Moderate (Peroxides)
Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis using NBS (Recommended)
This protocol is optimized for yield and purity, minimizing purification steps.
Reagents:
4-Amino-2-methylbenzoic acid (1.0 eq)
N-Bromosuccinimide (1.05 eq)
DMF (Dimethylformamide) [5 mL per gram of substrate]
Workflow:
Dissolution: Charge a round-bottom flask with 4-Amino-2-methylbenzoic acid and DMF. Stir until fully dissolved.
Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Lower temperature enhances regioselectivity.
Addition: Dissolve NBS in a minimal amount of DMF and add dropwise over 30 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions at the methyl group.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours. Monitor by TLC or HPLC.
Quench & Isolation: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.
Purification: Filter the solid. Wash the cake with water (3x) to remove succinimide and DMF. Dry in a vacuum oven at 45°C.
Protocol 2: Scalable Synthesis using
(Green Route)
This protocol is optimized for cost and environmental impact.
A Senior Application Scientist's Guide to Comparing Inhibitory Effects of Derivatives on Enzymes and Receptors
In the landscape of drug discovery and development, the precise characterization of a compound's inhibitory activity is paramount. Whether targeting a critical enzyme in a disease pathway or a specific cell surface recep...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise characterization of a compound's inhibitory activity is paramount. Whether targeting a critical enzyme in a disease pathway or a specific cell surface receptor, understanding the potency and mechanism of newly synthesized derivatives is the cornerstone of lead optimization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at comparing the inhibitory effects of a series of chemical derivatives. We will delve into the core principles of inhibition, provide detailed experimental protocols, and offer insights into robust data analysis, ensuring that your comparative assessments are both accurate and meaningful.
Foundational Principles: Understanding Inhibition at the Molecular Level
Before embarking on experimental comparisons, a firm grasp of the underlying principles of enzyme and receptor inhibition is essential. This knowledge not only informs experimental design but is also crucial for the accurate interpretation of results.
Enzyme Inhibition Kinetics
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of the rate of enzyme-catalyzed reactions, or enzyme kinetics, provides a quantitative framework for characterizing these interactions.[1][2] The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[1][3]
Inhibitors are broadly classified based on their mechanism of action:
Competitive Inhibition: The inhibitor reversibly binds to the active site of the enzyme, the same site the substrate binds to. This type of inhibition can be overcome by increasing the substrate concentration.[1][4][5][6][7] A competitive inhibitor increases the apparent Km of the enzyme but does not affect the Vmax.[1][5]
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency.[4][5][6][7] In this case, the Vmax is decreased, but the Km remains unchanged.[5]
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations.[1][5] Both Vmax and Km are reduced.[1]
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This type of inhibition affects both Vmax and Km.[1]
Understanding the type of inhibition is crucial as it provides insights into the binding mode of the derivative and can guide further structural modifications.
Receptor-Ligand Interactions
Receptors are macromolecules, typically proteins, that are involved in chemical signaling between and within cells.[8][9] Ligands, which can be endogenous molecules or drugs, bind to receptors to elicit a biological response.[9][10] In the context of drug discovery, we are often interested in antagonists, which are ligands that bind to a receptor but do not activate it, thereby blocking the action of an agonist (a molecule that does activate the receptor).[10][11]
The interaction between a ligand and a receptor is governed by the law of mass action and is characterized by the ligand's affinity for the receptor.[9] Affinity is a measure of how tightly a ligand binds to a receptor and is typically quantified by the dissociation constant (Kd). A lower Kd value indicates a higher affinity.
Experimental Design and Methodologies: A Practical Approach
A well-designed experiment is the foundation of reliable and reproducible data. The choice of assay will depend on the nature of the target (enzyme or receptor) and the specific questions being addressed. High-throughput screening (HTS) methodologies are often employed for initial screening of large compound libraries.[12][13][14]
Workflow for Comparing Inhibitory Derivatives
The following diagram illustrates a typical workflow for the systematic evaluation and comparison of a series of inhibitory derivatives.
Caption: A generalized workflow for the screening and characterization of inhibitory derivatives.
This protocol provides a general framework for determining the IC50 of a derivative against a specific enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for the enzyme of interest.[15]
Objective: To determine the concentration of a test compound that inhibits 50% of the enzyme's activity (IC50).
Materials:
Purified enzyme
Enzyme-specific substrate
Test compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
Assay buffer (optimized for pH and ionic strength)
96-well microplate (clear, black, or white depending on the detection method)
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
Prepare Reagents:
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.
Prepare a stock solution of the substrate in assay buffer. The concentration is typically at or below the Km for competitive inhibitor screening.[16]
Prepare a serial dilution of the test compounds. A common starting concentration is 100 µM, with 8-10 points in a 1:3 or 1:5 dilution series.
Assay Setup (96-well plate):
Negative Control (0% Inhibition): Add assay buffer and enzyme.
Positive Control (100% Inhibition): Add a known potent inhibitor of the enzyme or denatured enzyme.
Test Wells: Add assay buffer, enzyme, and the serially diluted test compounds.
Solvent Control: Add assay buffer, enzyme, and the same concentration of solvent (e.g., DMSO) as in the test wells.
Incubation:
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding to occur.
Initiate Reaction:
Add the substrate to all wells to start the enzymatic reaction.
Reaction and Detection:
Incubate the plate for a specific time at a controlled temperature. The reaction time should be within the linear range of product formation.
Stop the reaction (if necessary) and measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a receptor.[17][18][19][20]
Objective: To determine the affinity of a test compound for a receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.
Materials:
Receptor source (e.g., cell membranes expressing the receptor of interest)
Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the receptor
Unlabeled test compounds
Binding buffer
Wash buffer
Filtration apparatus or scintillation proximity assay (SPA) beads
Scintillation counter or fluorescence plate reader
Procedure:
Prepare Reagents:
Prepare a suspension of the receptor-containing membranes in binding buffer.
Prepare a stock solution of the labeled ligand in binding buffer. The concentration should be at or below its Kd.
Prepare a serial dilution of the unlabeled test compounds.
Assay Setup:
Total Binding: Add receptor membranes and labeled ligand.
Non-specific Binding: Add receptor membranes, labeled ligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
Test Wells: Add receptor membranes, labeled ligand, and the serially diluted unlabeled test compounds.
Incubation:
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
Separation of Bound and Free Ligand:
Filtration: Rapidly filter the incubation mixture through a filter mat that traps the membranes (and bound ligand) and wash with cold wash buffer to remove unbound ligand.
SPA: If using SPA beads, the bound radioligand will be in close enough proximity to the scintillant-impregnated beads to generate a signal, while the unbound ligand will not.
Detection:
Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction or a biological response by 50%.[21][22] It is a key parameter for comparing the potency of different inhibitors.[22]
Steps for IC50 Determination:
Data Normalization: Convert the raw data to percentage inhibition.
Signal_test is the signal in the presence of the inhibitor.
Signal_control is the signal in the absence of the inhibitor (solvent control).
Signal_background is the signal in the absence of enzyme or with a potent inhibitor.
Dose-Response Curve: Plot the % inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[23] This typically generates a sigmoidal curve.[21]
Non-linear Regression: Fit the data to a four-parameter logistic equation using software such as GraphPad Prism, Origin, or R.[24][25][26]
From this equation, the LogIC50 can be determined, and then the IC50 can be calculated.
Determining the Inhibition Constant (Ki)
The Ki, or inhibition constant, is a more fundamental measure of inhibitor potency as it is independent of the substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[27]
Ki = IC50 / (1 + ([S] / Km))
Where:
[S] is the substrate concentration.
Km is the Michaelis constant of the substrate.
For receptor binding assays, the Ki of a competing unlabeled ligand can be calculated from its IC50 using a similar equation:
Ki = IC50 / (1 + ([L] / Kd))
Where:
[L] is the concentration of the labeled ligand.
Kd is the dissociation constant of the labeled ligand.
Comparative Analysis: A Structured Approach
Once you have determined the IC50 and/or Ki values for your series of derivatives, the next step is to perform a systematic comparison to understand the structure-activity relationship (SAR).
Data Summary Table
A well-organized table is essential for comparing the key parameters of your derivatives.
Derivative ID
Chemical Structure
IC50 (µM) ± SEM
Ki (µM) ± SEM
Mechanism of Inhibition
Notes
Lead-001
[Image of Structure]
1.2 ± 0.1
0.5 ± 0.05
Competitive
Parent compound
Deriv-002
[Image of Structure]
0.5 ± 0.08
0.2 ± 0.03
Competitive
R1 = -CH3
Deriv-003
[Image of Structure]
5.8 ± 0.5
2.6 ± 0.2
Competitive
R1 = -Cl
Deriv-004
[Image of Structure]
> 100
N/D
-
Inactive
Deriv-005
[Image of Structure]
2.1 ± 0.3
N/A
Non-competitive
Altered binding mode
N/D: Not Determined
Visualizing Inhibition Mechanisms
Lineweaver-Burk plots are a useful graphical method for visualizing the mechanism of enzyme inhibition.
Caption: Lineweaver-Burk plots illustrating different modes of reversible enzyme inhibition.
Conclusion
The systematic comparison of inhibitory derivatives is a critical and iterative process in drug discovery. By combining a solid understanding of the principles of inhibition with rigorous experimental design and data analysis, researchers can confidently identify promising lead candidates and build a comprehensive understanding of their mechanism of action. This guide provides a robust framework to achieve these goals, ensuring that your research is both efficient and impactful. Remember that each target and compound series is unique, and the methodologies presented here should be adapted and optimized to suit your specific research needs.
References
Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition. Biophysical Chemistry. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Lectures 7 and 8 Enzyme Kinetics (I) and Enzyme Inhibition (II). Biological Chemistry I. Retrieved from [Link]
StudySmarter. (2024, September 5). Receptor Theory: Drug Action & Examples. Retrieved from [Link]
AccessMedicine. (n.d.). Receptor Theory. Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. Retrieved from [Link]
PubMed. (2005). High-throughput screening for enzyme inhibitors using frontal affinity chromatography with liquid chromatography and mass spectrometry. Analytical Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
Wikipedia. (n.d.). Receptor theory. Retrieved from [Link]
PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
Unknown. (n.d.). Drug action-Receptor Theory. Retrieved from [Link]
PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
Slideshare. (n.d.). Enzyme kinetics and inhibition. Retrieved from [Link]
Deranged Physiology. (2017, December 28). Receptor theory of drug action. Retrieved from [Link]
Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(21), 5130. [Link]
ResearchGate. (n.d.). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. Retrieved from [Link]
Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]
Frontiers. (n.d.). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Retrieved from [Link]
Svanström, A., & Westlund, N. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE, 7(10), e46747. [Link]
Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]
Technology Networks. (2022, September 29). An LC-MS/MS Toxicology Workflow for Screening Drugs. Retrieved from [Link]
Kuttner, Y., & Engel, S. (2014). A reliable computational workflow for the selection of optimal screening libraries. Journal of Cheminformatics, 6(1), 1-15. [Link]
University of Reading. (n.d.). Enzyme inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
Study.com. (n.d.). Compare and contrast reversible enzymes inhibitor and non-reversible enzymes inhibitors. Retrieved from [Link]
Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]
Al-Mulla, H. (2022). COMPARE Analysis, a Bioinformatic Approach to Accelerate Drug Repurposing against Covid-19 and Other Emerging Epidemics. Current Issues in Molecular Biology, 44(5), 2095-2105. [Link]
University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. Retrieved from [Link]
Quora. (2016, May 5). How do competitive and noncompetitive inhibition compare? Retrieved from [Link]
Unadkat, J. D., & Lee, C. A. (2001). Reliability of Inhibition Models to Correctly Identify Type of Inhibition. Pharmaceutical Research, 18(3), 269–275. [Link]
A Head-to-Head Comparison of Synthetic Routes to 4-Amino-5-bromo-2-methylbenzoic Acid: A Guide for Researchers
Introduction 4-Amino-5-bromo-2-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules, including pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Amino-5-bromo-2-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and other fine chemicals. The strategic placement of the amino, bromo, methyl, and carboxylic acid functionalities on the benzene ring provides multiple reaction sites, making it a versatile intermediate for further chemical transformations. This guide provides a comprehensive, head-to-head comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and supporting data to assist researchers in selecting the most suitable method for their specific applications.
Synthetic Strategies Overview
Two primary synthetic strategies for the preparation of 4-Amino-5-bromo-2-methylbenzoic acid are evaluated in this guide:
Route 1: Direct Electrophilic Bromination. This approach involves the direct bromination of the commercially available starting material, 4-Amino-2-methylbenzoic acid. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution.
Route 2: Multi-Step Synthesis from o-Toluic Acid. This pathway begins with the readily available and inexpensive starting material, 2-methylbenzoic acid (o-toluic acid), and involves a three-step sequence of nitration, reduction, and subsequent bromination.
This guide will delve into the mechanistic underpinnings, experimental procedures, and a comparative analysis of these two routes.
Route 1: Direct Electrophilic Bromination of 4-Amino-2-methylbenzoic Acid
This synthetic approach is the more direct of the two, involving a single transformation to introduce the bromine atom onto the aromatic ring of 4-Amino-2-methylbenzoic acid.
Reaction Scheme and Mechanistic Rationale
The direct bromination of 4-Amino-2-methylbenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] The methyl (-CH₃) group is a weakly activating group and also an ortho, para-director. The carboxylic acid (-COOH) group is a deactivating group and a meta-director.
In the case of 4-Amino-2-methylbenzoic acid, the directing effects of the strongly activating amino group dominate.[3] Therefore, electrophilic attack is directed to the positions ortho and para to the amino group. The para position is already occupied by the carboxylic acid group. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. The other ortho position (C5) is the most likely site for bromination, leading to the desired product.
However, the high activation of the ring by the amino group can lead to polybromination as a significant side reaction.[4] Careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is crucial to favor mono-bromination.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the bromination of activated aromatic rings.[5][6]
Materials:
4-Amino-2-methylbenzoic acid
N-Bromosuccinimide (NBS)
Dimethylformamide (DMF)
Water
Dichloromethane
Methanol
Procedure:
In a round-bottom flask, dissolve 1.0 equivalent of 4-Amino-2-methylbenzoic acid in a minimal amount of DMF.
Cool the solution in an ice bath to 0-5 °C.
Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Dry the crude product under vacuum.
Purify the product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to yield 4-Amino-5-bromo-2-methylbenzoic acid.
Route 2: Multi-Step Synthesis from o-Toluic Acid
This alternative route employs a three-step sequence starting from the inexpensive and readily available 2-methylbenzoic acid (o-toluic acid).
Reaction Scheme and Mechanistic Rationale
Step 1: Nitration of 2-Methylbenzoic Acid
The first step involves the nitration of 2-methylbenzoic acid. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director.[7][8] The directing effects are therefore synergistic, favoring substitution at the positions meta to the carboxylic acid and ortho or para to the methyl group. This leads to a mixture of 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid. For the synthesis of the target molecule, the desired intermediate is 2-methyl-4-nitrobenzoic acid, which is not the major product of this reaction. Therefore, this route is less ideal due to the formation of isomeric byproducts that would be difficult to separate. A more viable multi-step approach would need to be devised.
Alternative and More Viable Route 2: Starting from 4-Methylbenzoic Acid
A more logical multi-step synthesis would begin with 4-methylbenzoic acid.
Step 1: Nitration of 4-Methylbenzoic Acid
The methyl group directs nitration to the ortho position, and the carboxylic acid directs to the meta position. Both direct to the 3-position. This would yield 4-methyl-3-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
The nitro group of 4-methyl-3-nitrobenzoic acid can be reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.[9] This would yield 3-amino-4-methylbenzoic acid.
Step 3: Bromination of 3-Amino-4-methylbenzoic Acid
In the final step, the amino group, being a strong activating ortho, para-director, will direct the incoming bromine to the position ortho to it (position 2 or 6) or para to it (the carboxylic acid is at the para position). Bromination at position 2 would be sterically hindered by the adjacent methyl group. Therefore, bromination is most likely to occur at position 6. This would result in 3-amino-6-bromo-4-methylbenzoic acid, which is not the desired product.
Re-evaluation and Proposal of a Viable Route 2
Given the challenges with regioselectivity in the previously considered multi-step routes, a more strategic approach is required. A plausible, albeit longer, route could involve a Sandmeyer reaction, but this would necessitate a different starting material or a more complex series of transformations to install the functional groups in the correct positions.
For the purpose of this comparative guide, we will focus on a theoretical multi-step route that highlights the principles of retrosynthetic analysis, even if it presents significant practical challenges. Let's reconsider the nitration of 2-methylbenzoic acid. While a mixture of isomers is expected, if the 2-methyl-4-nitrobenzoic acid could be isolated, the subsequent steps would be feasible.
Revised Route 2 (Theoretical):
Nitration of 2-methylbenzoic acid to produce a mixture of nitro-isomers, followed by the challenging separation of 2-methyl-4-nitrobenzoic acid.
Reduction of the nitro group of 2-methyl-4-nitrobenzoic acid to yield 4-amino-2-methylbenzoic acid.
Bromination of 4-amino-2-methylbenzoic acid as described in Route 1.
This revised Route 2 essentially uses the first two steps to synthesize the starting material for Route 1.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-5-bromo-2-methylbenzoic Acid
Welcome to your essential safety and operational guide for handling 4-Amino-5-bromo-2-methylbenzoic acid. In our work, precision and safety are paramount.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your essential safety and operational guide for handling 4-Amino-5-bromo-2-methylbenzoic acid. In our work, precision and safety are paramount. This document moves beyond mere compliance, offering a framework for building a culture of safety and confidence in your laboratory. The protocols and insights provided herein are designed to be a self-validating system, ensuring that every step you take is grounded in authoritative safety standards and practical, field-proven experience.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we handle any chemical, we must understand its inherent risks. 4-Amino-5-bromo-2-methylbenzoic acid is a compound that demands respect. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[1][2] A thorough understanding of these risks is the foundation of our safety protocols.
Primary Hazard Classifications:
Acute Oral Toxicity (Category 4): This classification indicates that the substance is harmful if swallowed.[1][3] Accidental ingestion is a significant risk, primarily through hand-to-mouth transfer.
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][3][4] Prolonged or repeated exposure may lead to more severe effects.[5]
Serious Eye Irritation (Category 2): This is a critical risk. The compound can cause serious, potentially damaging, eye irritation upon contact.[1][3][6]
Specific Target Organ Toxicity - Single Exposure (Category 3): The compound may cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
This hazard profile dictates a multi-faceted approach to personal protective equipment (PPE), ensuring we establish barriers to all potential routes of exposure: ingestion, skin/eye contact, and inhalation.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision. However, for 4-Amino-5-bromo-2-methylbenzoic acid, a baseline level of protection is always required.
Eye and Face Protection: Given the serious eye irritation risk, appropriate eye protection is non-negotiable.
Minimum Requirement: Safety glasses with side shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory for all lab activities.[6][7]
Recommended for High-Risk Tasks: When handling larger quantities (>1 liter of a solution) or performing tasks with a high splash potential (e.g., vigorous mixing, heating), chemical splash goggles are required.[8] For maximum protection, a face shield should be worn in conjunction with splash goggles, never alone.[8]
Skin and Body Protection: Preventing skin contact is crucial to avoid irritation.
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[9] Always inspect gloves for tears or holes before use.[7] For prolonged contact or when handling solutions, it is advisable to consult a glove compatibility chart for the specific solvent being used.
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect your street clothes and skin from contamination.[8][9] Ensure the sleeves are of an appropriate length to cover the wrist area.
Respiratory Protection: Since this compound can cause respiratory irritation, controlling airborne dust is a primary concern.[1][3]
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Always handle the solid powder in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[5][10][11]
Respirators: If engineering controls are insufficient to prevent dust generation, or during a large spill cleanup, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (N95 or better) should be used.[6][12] Proper fit testing and training are required for respirator use.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized protocol minimizes variability and risk. The following procedures provide a clear, repeatable workflow for common laboratory tasks involving 4-Amino-5-bromo-2-methylbenzoic acid.
Protocol 1: Weighing and Handling the Solid Compound
Preparation: Before handling the compound, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE: safety glasses/goggles, nitrile gloves, and a lab coat.
Weighing: Perform all weighing operations on a draft shield or within a fume hood to minimize the dispersal of fine particles.[11] Use a spatula to carefully transfer the solid. Avoid creating dust clouds by handling the material gently.[5][10]
Container Management: Immediately after dispensing the required amount, securely close the primary container.[3]
Cleanup: Clean any residual powder from the spatula and weighing area using a damp wipe. Do not dry sweep, as this can aerosolize the powder.[11] Dispose of the wipe as contaminated waste.
Hand Hygiene: After completing the task and removing your gloves, wash your hands thoroughly with soap and water.[3][5]
Protocol 2: Solution Preparation and Use
Solvent Addition: When preparing solutions, slowly add the solvent to the solid to prevent splashing. If the dissolution process is exothermic, use an ice bath for cooling.
Transferring Liquids: Use appropriate tools like pipettes or graduated cylinders to transfer solutions. Work within a fume hood, especially if using volatile solvents.
Vessel Sealing: Keep all vessels containing the solution covered or sealed when not in immediate use to prevent the release of vapors or aerosols.
Post-Procedure: After use, decontaminate any non-disposable equipment.
PPE Selection Matrix
For quick reference, this table summarizes the recommended PPE for various laboratory tasks, categorized by their potential for exposure.
Task / Operation
Exposure Potential
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Inventory
Low
Safety Glasses
Nitrile Gloves
Lab Coat
Not Required (with intact containers)
Weighing (<10g)
Low-Medium
Safety Glasses
Nitrile Gloves
Lab Coat
Fume Hood / Ventilated Enclosure
Solution Prep (<1L)
Medium
Chemical Splash Goggles
Nitrile Gloves
Lab Coat
Fume Hood
Active Reaction/Heating
High
Goggles & Face Shield
Nitrile or other resistant gloves
Lab Coat
Fume Hood
Spill Cleanup
High
Goggles & Face Shield
Heavy-duty chemical gloves
Chemical-resistant apron/suit
NIOSH-approved respirator
Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
Step-by-Step Disposal Protocol
Waste Segregation: All disposable materials that have come into contact with 4-Amino-5-bromo-2-methylbenzoic acid, including gloves, wipes, and contaminated filter paper, must be collected in a dedicated, clearly labeled hazardous waste container.
Unused Compound: Unused or waste 4-Amino-5-bromo-2-methylbenzoic acid must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general trash.[7]
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's policies.
PPE Removal (Doffing):
First, remove your outer gloves (if double-gloving).
Remove your lab coat, turning it inside out to contain any surface contamination.
Remove your face shield and/or goggles.
Remove your inner gloves, peeling them off without touching the outer surface.
Immediately wash your hands thoroughly.
Final Disposal: All waste must be disposed of through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.[3][4][6]
Logical Framework for PPE Selection
To assist in the critical thinking process behind PPE selection, the following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting appropriate PPE when handling 4-Amino-5-bromo-2-methylbenzoic acid.
References
6 - SAFETY DATA SHEET - NIST. (2015, December 1). National Institute of Standards and Technology. [Link]
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). U.S. Department of Health & Human Services. [Link]
ICSC 0103 - BENZOIC ACID. International Chemical Safety Cards (ICSCs). [Link]
Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Irvine Environmental Health & Safety. [Link]
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS. [Link]
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. [Link]
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. [Link]
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]